molecular formula C22H27NO5S B11682755 Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11682755
M. Wt: 417.5 g/mol
InChI Key: UBNBSHNKBHUZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate: is a complex organic compound with the molecular formula C22H27NO5S and a molecular weight of 417.528 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Acetylation: Introduction of the acetyl group at the 5-position of the thiophene ring.

    Amidation: Coupling of the acetylated thiophene with 4-tert-butylphenoxyacetic acid to form the amide bond.

    Esterification: Conversion of the carboxylic acid group to the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as refluxing , distillation , and chromatography are commonly employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate: Similar structure but lacks the phenoxyacetyl group.

    Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a benzothiophene ring instead of a thiophene ring.

    Ethyl 2-(((2-tert-butylphenoxy)acetyl)amino)-4-methyl-1,3-thiazole-5-carboxylate: Features a thiazole ring instead of a thiophene ring.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H27NO5S/c1-7-27-21(26)18-13(2)19(14(3)24)29-20(18)23-17(25)12-28-16-10-8-15(9-11-16)22(4,5)6/h8-11H,7,12H2,1-6H3,(H,23,25)

InChI Key

UBNBSHNKBHUZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.